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Compound of Interest

Compound Name: 10-Deacetylyunnanxane

Cat. No.: B593532 Get Quote

Disclaimer: Specific bioavailability, metabolism, and pharmacokinetic data for 10-
Deacetylyunnanxane are limited in publicly available literature. The following guidance is

based on established principles for the broader class of taxanes, a group of diterpenoids to

which 10-Deacetylyunnanxane belongs. It is critical to validate these strategies empirically for

10-Deacetylyunnanxane.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in modifying 10-Deacetylyunnanxane for improved oral

bioavailability.

Frequently Asked Questions (FAQs)
Q1: What is 10-Deacetylyunnanxane and why is its bioavailability a concern?

A1: 10-Deacetylyunnanxane is a natural diterpenoid compound isolated from plants of the

Taxus genus. Like many other taxanes, it is a large, complex molecule with poor aqueous

solubility, which is a primary obstacle to its absorption in the gastrointestinal tract and thus

leads to low oral bioavailability.

Q2: What are the main physiological barriers to the oral bioavailability of taxanes like 10-
Deacetylyunnanxane?

A2: The primary barriers are:
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Poor Aqueous Solubility: Limits the dissolution of the drug in the gastrointestinal fluids, a

prerequisite for absorption.

First-Pass Metabolism: Extensive metabolism in the gut wall and liver by cytochrome P450

(CYP) enzymes, particularly CYP3A4 and CYP2C8, which chemically modify and inactivate

the drug before it reaches systemic circulation.[1][2][3][4][5][6]

P-glycoprotein (P-gp) Efflux: This is an ATP-dependent efflux pump highly expressed in

intestinal epithelial cells that actively transports taxanes from inside the cells back into the

intestinal lumen, thereby preventing their absorption.[7][8][9][10][11]

Q3: What are the principal strategies to overcome these bioavailability barriers?

A3: There are three main approaches:

Formulation Strategies: Developing advanced formulations to improve solubility and protect

the drug. Examples include solid dispersions, nanoparticles, and microemulsions.[12][13][14]

[15][16][17][18][19][20][21]

Chemical Modification (Prodrug Approach): Synthesizing inactive derivatives (prodrugs) of

10-Deacetylyunnanxane that have improved solubility or can bypass efflux pumps, and are

then converted to the active drug in the body.

Co-administration with Inhibitors: Administering 10-Deacetylyunnanxane along with

inhibitors of CYP enzymes (e.g., ritonavir) or P-gp (e.g., encequidar) to reduce its

metabolism and efflux.[22][23][24][25][26]

Q4: How is the bioavailability of a modified compound typically assessed?

A4: Bioavailability is assessed through a combination of in vitro and in vivo models:

In Vitro Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line

that differentiates into a polarized monolayer resembling the intestinal epithelium, is widely

used. These assays can predict intestinal permeability and identify if a compound is a

substrate for efflux pumps like P-gp.[27][28][29][30]
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In Vivo Pharmacokinetic Studies: These are typically conducted in rodent models (rats or

mice). The modified compound is administered orally, and blood samples are taken over time

to determine the plasma concentration of the drug. Key parameters like the area under the

curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax)

are calculated to determine the absolute and relative bioavailability.[21][31][32][33]

Troubleshooting Guides
This section addresses common issues encountered during the experimental process of

modifying 10-Deacetylyunnanxane.

Problem: Low Drug Loading or Encapsulation Efficiency
in Nanoparticle Formulations

Possible Cause Suggested Solution

Poor solubility of 10-Deacetylyunnanxane in the

chosen organic solvent.

Screen a panel of pharmaceutically acceptable

organic solvents (e.g., acetone,

dichloromethane, ethyl acetate) to find one that

provides higher solubility for 10-

Deacetylyunnanxane.

Incompatible polymer/lipid matrix.

Experiment with different types of polymers

(e.g., PLGA, PCL) or lipids (e.g., stearic acid,

glyceryl monostearate) that have better

compatibility with the physicochemical

properties of 10-Deacetylyunnanxane.

Suboptimal formulation parameters (e.g., drug-

to-polymer ratio, sonication time).

Systematically optimize the formulation

parameters. For instance, vary the drug-to-

polymer ratio (e.g., 1:5, 1:10, 1:20) and assess

the impact on drug loading and encapsulation

efficiency.

Drug precipitation during the formulation

process.

Modify the solvent evaporation rate. A slower

evaporation rate can sometimes allow for better

entrapment of the drug within the nanoparticle

matrix.
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Problem: Inconsistent or Low Permeability in Caco-2
Assays

Possible Cause Suggested Solution

Poor integrity of the Caco-2 cell monolayer.

Regularly check the transepithelial electrical

resistance (TEER) values of the monolayers.

Only use monolayers with TEER values above

the established threshold for your laboratory

(typically >250 Ω·cm²). Also, perform a Lucifer

yellow rejection test to confirm monolayer

integrity.

Low solubility of the test compound in the assay

buffer.

Prepare the dosing solution with a small

percentage of a co-solvent like DMSO (typically

<1%) to improve the solubility of 10-

Deacetylyunnanxane or its derivatives. Ensure

the final co-solvent concentration does not affect

cell viability.

The compound is a strong P-gp substrate,

leading to high efflux.

Perform a bi-directional permeability assay

(apical-to-basolateral and basolateral-to-apical).

An efflux ratio (Papp B-A / Papp A-B) greater

than 2 suggests active efflux.[27] Consider co-

incubating with a known P-gp inhibitor like

verapamil or cyclosporin A to confirm P-gp

involvement.

Adsorption of the compound to the plasticware.

Use low-binding plates and centrifuge tubes for

the experiment. Also, quantify the compound

concentration at the beginning and end of the

experiment in the donor compartment to check

for loss due to factors other than permeation.

Problem: High Variability in In Vivo Pharmacokinetic
Data
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Possible Cause Suggested Solution

Inconsistent gavage technique leading to

variable dosing.

Ensure all personnel performing oral gavage are

properly trained and consistent in their

technique. For highly viscous formulations,

ensure the entire dose is delivered.

Food effects influencing absorption.

Standardize the fasting period for the animals

before dosing (e.g., overnight fasting with free

access to water). Food in the stomach can

significantly alter the absorption of lipophilic

drugs.

Inter-animal differences in metabolism.

Increase the number of animals per group to

improve statistical power. Ensure the use of a

homogenous population of animals (same age,

sex, and strain).

Issues with the analytical method for drug

quantification in plasma.

Validate the LC-MS/MS method for linearity,

accuracy, precision, and stability according to

regulatory guidelines. Ensure the internal

standard behaves similarly to the analyte during

extraction and ionization.[34][35][36][37][38]

Quantitative Data Presentation
The following tables summarize representative pharmacokinetic data from studies on various

oral taxane formulations. This data can serve as a benchmark for your experiments with 10-
Deacetylyunnanxane.

Table 1: Oral Bioavailability of Paclitaxel Formulations in Animal Models
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Formulation
Type

Animal Model Key Findings
Relative
Bioavailability
(%)

Reference

Solid Dispersion

Granules (with P-

gp inhibitor)

Beagle Dogs

Enhanced

dissolution and

absorption

compared to an

oral solution.

132.25%

(compared to

Oraxol™

solution)

[12][14]

Amorphous Solid

Dispersion (with

HPMCAS-MF)

Rats

Achieved

supersaturation

and increased

absorption.

178% (compared

to physical

mixture)

[15]

Solid Dispersion

(SD4)
Rats

Significantly

improved

solubility and oral

absorption.

667.3%

(compared to

paclitaxel

powder)

[16]

Paclitaxel-loaded

Nanosponges
Rats

Increased AUC

by approximately

3-fold.

256% (compared

to Taxol®)
[17]

Solid Lipid

Nanoparticles

(SLNs)

Mice

10-fold higher

drug exposure in

plasma

compared to free

drug.

~1000%

(estimated from

plasma

exposure)

[18]

Lipid-based oral

formulation

(DHP23002)

Mice

High absorption

rate with a

bioavailability of

~40% at 62.5

mg/kg.

~4000%

(estimated vs.

negligible

absorption of oral

Taxol)

[21]

Table 2: Clinical Data on Oral Paclitaxel Formulations
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Formulation /
Co-
administration

Clinical Phase Key Findings
Apparent Oral
Bioavailability
(%)

Reference

Genetaxyl (with

Cyclosporin A)
Phase I/II

Reduced

Cremophor EL

content improved

bioavailability.

~30% [39]

ModraPac

(capsule, with

Ritonavir)

Phase I

Ritonavir co-

administration

significantly

improved

absorption.

Relative

bioavailability of

46% compared

to a drinking

solution.

[22][24]

Oral Paclitaxel

(with

Encequidar)

Phase III

Higher overall

response rate

and less

neuropathy than

IV paclitaxel.

Not explicitly

stated, but

pharmacokinetic

exposure

matched IV

paclitaxel.

[25]

Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of 10-
Deacetylyunnanxane derivatives.

Methodology:

Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for

18-22 days to allow for differentiation into a polarized monolayer.[27][30]

Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is

confirmed by measuring the Transepithelial Electrical Resistance (TEER).

Preparation of Dosing Solutions: Prepare a stock solution of the test compound in DMSO

and dilute it with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with
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HEPES) to the final concentration (e.g., 10 µM). The final DMSO concentration should be

below 1%.

Permeability Measurement (Apical to Basolateral - A to B):

Remove the culture medium from the inserts.

Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the

basolateral (lower) chamber.

Incubate at 37°C with gentle shaking.

At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the

basolateral chamber and replace with fresh buffer.

Permeability Measurement (Basolateral to Apical - B to A):

To assess active efflux, perform the experiment in the reverse direction by adding the

dosing solution to the basolateral chamber and sampling from the apical chamber.

Sample Analysis: Quantify the concentration of the compound in the collected samples using

a validated LC-MS/MS method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The

efflux ratio (Papp B-A / Papp A-B) is then determined.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel 10-
Deacetylyunnanxane formulation.

Methodology:

Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), divided into groups (e.g.,

n=6 per group).

Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them

overnight (12-18 hours) before the experiment, with free access to water.
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Dosing:

Oral Group: Administer the 10-Deacetylyunnanxane formulation orally via gavage at a

specific dose (e.g., 50 mg/kg).

Intravenous (IV) Group: Administer a solution of 10-Deacetylyunnanxane intravenously

via the tail vein at a lower dose (e.g., 5 mg/kg) to determine the absolute bioavailability.

Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein

into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24

hours post-dose).

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then

stored at -80°C until analysis.

Sample Analysis: Determine the concentration of 10-Deacetylyunnanxane in the plasma

samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key

pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life (t½).

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations
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Caption: Key barriers to oral bioavailability of taxanes.
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Caption: Workflow for developing an oral formulation.
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Caption: Mechanism of P-gp inhibition to boost absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]

2. ClinPGx [clinpgx.org]

3. researchgate.net [researchgate.net]

4. Roles of CYP3A4, CYP3A5 and CYP2C8 drug-metabolizing enzymes in cellular cytostatic
resistance - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. pure.eur.nl [pure.eur.nl]

7. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast
carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b593532?utm_src=pdf-body-img
https://www.benchchem.com/product/b593532?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2998989/
https://www.clinpgx.org/pathway/PA154426155
https://www.researchgate.net/publication/279306832_Role_of_cytochrome_P450_2C83_CYP2C83_in_paclitaxel_metabolism_and_paclitaxel-induced_neurotoxicity
https://pmc.ncbi.nlm.nih.gov/articles/PMC12376141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12376141/
https://www.researchgate.net/figure/Metabolic-pathways-for-paclitaxel-by-CYP2C8-and-CYP3A_fig1_47700909
https://pure.eur.nl/files/46161558/Ritonavir_boosted_antiretroviral_therapy_with_paclitaxel.pdf
https://pubmed.ncbi.nlm.nih.gov/11504769/
https://pubmed.ncbi.nlm.nih.gov/11504769/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Taxane-based reversal agents modulate drug resistance mediated by P-glycoprotein,
multidrug resistance protein, and breast cancer resistance protein - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review)
- PMC [pmc.ncbi.nlm.nih.gov]

10. docsity.com [docsity.com]

11. Inhibition of P-glycoprotein-mediated docetaxel efflux sensitizes ovarian cancer cells to
concomitant docetaxel and SN-38 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Enhanced oral bioavailability of paclitaxel by solid dispersion granulation - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. pharmaexcipients.com [pharmaexcipients.com]

14. tandfonline.com [tandfonline.com]

15. Effect of supersaturation on the oral bioavailability of paclitaxel/polymer amorphous solid
dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral
bioavailability and in vitro anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded
nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of
Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

19. Current Development of Oral Taxane Formulations: A Review - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. DHP23002 as a next generation oral paclitaxel formulation for pancreatic cancer therapy
| PLOS One [journals.plos.org]

22. Development of a population pharmacokinetic/pharmacodynamic model for various oral
paclitaxel formulations co-administered with ritonavir and thrombospondin-1 based on data
from early phase clinical studies - ProQuest [proquest.com]

23. Liverpool HIV Interactions [hiv-druginteractions.org]

24. Development of a population pharmacokinetic/pharmacodynamic model for various oral
paclitaxel formulations co-administered with ritonavir and thrombospondin-1 based on data
from early phase clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14617793/
https://pubmed.ncbi.nlm.nih.gov/14617793/
https://pubmed.ncbi.nlm.nih.gov/14617793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10546381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10546381/
https://www.docsity.com/it/docs/oncological-pharmacology/14880465/
https://pubmed.ncbi.nlm.nih.gov/19262372/
https://pubmed.ncbi.nlm.nih.gov/19262372/
https://pubmed.ncbi.nlm.nih.gov/25775012/
https://pubmed.ncbi.nlm.nih.gov/25775012/
https://www.pharmaexcipients.com/wp-content/uploads/2024/03/Co-release-of-paclitaxel-and-encequidar-from-amorphous-solid-dispersions-increase-oral-paclitaxel-bioavailability-in-rats.pdf
https://www.tandfonline.com/doi/full/10.3109/03639045.2015.1018275
https://pubmed.ncbi.nlm.nih.gov/30187352/
https://pubmed.ncbi.nlm.nih.gov/30187352/
https://pubmed.ncbi.nlm.nih.gov/30948059/
https://pubmed.ncbi.nlm.nih.gov/30948059/
https://pubmed.ncbi.nlm.nih.gov/20429848/
https://pubmed.ncbi.nlm.nih.gov/20429848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134658/
https://pubmed.ncbi.nlm.nih.gov/32749138/
https://pubmed.ncbi.nlm.nih.gov/32749138/
https://www.researchgate.net/publication/387955562_Improved_oral_bioavailability_of_paclitaxel_through_folate-engineered_zein_nanoparticles_evaluation_in_intestinal_organoid_and_in_vivo_models
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0225095
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0225095
https://www.proquest.com/openview/478a5f70373351b4bbb2a6a3c77dc742/1?pq-origsite=gscholar&cbl=48447
https://www.proquest.com/openview/478a5f70373351b4bbb2a6a3c77dc742/1?pq-origsite=gscholar&cbl=48447
https://www.proquest.com/openview/478a5f70373351b4bbb2a6a3c77dc742/1?pq-origsite=gscholar&cbl=48447
https://www.hiv-druginteractions.org/interactions/67652
https://pmc.ncbi.nlm.nih.gov/articles/PMC9300539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9300539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9300539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Oral Paclitaxel Outperforms Intravenous Formulation in Phase III Trial - The ASCO Post
[ascopost.com]

26. Pilot Study Evaluating the Interaction Between Paclitaxel and Protease Inhibitors in
Patients with Human Immunodeficiency Virus-Associated Kaposi’s Sarcoma: An Eastern
Cooperative Oncology Group (ECOG) and AIDS Malignancy Consortium (AMC) Trial - PMC
[pmc.ncbi.nlm.nih.gov]

27. Caco-2 Permeability | Evotec [evotec.com]

28. enamine.net [enamine.net]

29. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model
Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

30. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

31. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous
administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

32. Castration-Dependent Pharmacokinetics of Docetaxel in Patients With Prostate Cancer -
PMC [pmc.ncbi.nlm.nih.gov]

33. researchgate.net [researchgate.net]

34. Quantitative determination of total and unbound paclitaxel in human plasma following
Abraxane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

35. Quantitative determination of total and unbound paclitaxel in human plasma following
Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]

36. researchgate.net [researchgate.net]

37. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by
HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in
Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

38. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma
and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

39. Oral bioavailability of a novel paclitaxel formulation (Genetaxyl) administered with
cyclosporin A in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability
of 10-Deacetylyunnanxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593532#modifying-10-deacetylyunnanxane-for-
better-bioavailability]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://ascopost.com/issues/january-25-2020/oral-paclitaxel-outperforms-intravenous-formulation-in-phase-iii-trial/
https://ascopost.com/issues/january-25-2020/oral-paclitaxel-outperforms-intravenous-formulation-in-phase-iii-trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3112249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3112249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3112249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3112249/
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-permeability-and-transporters/caco-2-permeability
https://enamine.net/public/biology-services/Caco-2-Permeability-Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674574/
https://www.creative-bioarray.com/Services/caco-2-permeability-assay.htm
https://pubmed.ncbi.nlm.nih.gov/12107555/
https://pubmed.ncbi.nlm.nih.gov/12107555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2974340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2974340/
https://www.researchgate.net/figure/The-pharmacokinetic-profiles-of-paclitaxel-in-mice-after-oral-administration-of-TaxolR-or_fig1_337369740
https://pubmed.ncbi.nlm.nih.gov/18191625/
https://pubmed.ncbi.nlm.nih.gov/18191625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2259285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2259285/
https://www.researchgate.net/publication/5659197_Quantitative_determination_of_total_and_unbound_paclitaxel_in_human_plasma_following_Abraxane_treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919154/
https://pubmed.ncbi.nlm.nih.gov/24447964/
https://pubmed.ncbi.nlm.nih.gov/24447964/
https://pubmed.ncbi.nlm.nih.gov/24447964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718426/
https://www.benchchem.com/product/b593532#modifying-10-deacetylyunnanxane-for-better-bioavailability
https://www.benchchem.com/product/b593532#modifying-10-deacetylyunnanxane-for-better-bioavailability
https://www.benchchem.com/product/b593532#modifying-10-deacetylyunnanxane-for-better-bioavailability
https://www.benchchem.com/product/b593532#modifying-10-deacetylyunnanxane-for-better-bioavailability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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